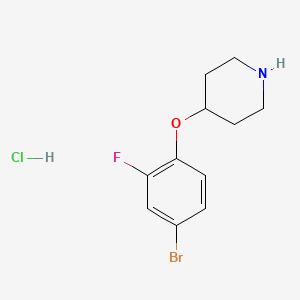

4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride

Vue d'ensemble

Description

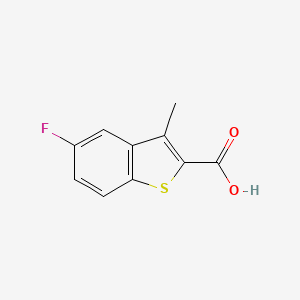

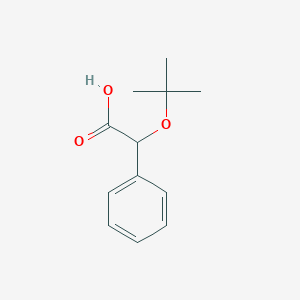

4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 946726-45-0 . Its IUPAC name is 4-bromo-2-fluorophenyl 4-piperidinyl ether . The molecular weight of this compound is 274.13 .

Molecular Structure Analysis

The InChI code for 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 1S/C11H13BrFNO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 274.13 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors

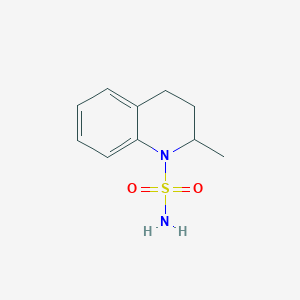

Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized and evaluated for their potential as δ receptor ligands. These compounds exhibit a range of dissociation constants for σ-1 and σ-2 receptors, indicating their potential use in in vivo tomographic studies of σ receptors. One specific iodinated ligand showed high uptake and retention in organs possessing σ receptors, suggesting these compounds' usefulness as probes for studying σ receptors in vivo (Waterhouse et al., 1997).

Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones

Phenolic bis Mannich bases bearing halogens were synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Compounds exhibited selective toxicity towards tumor cells and showed potential as lead molecules for anticancer drug development (Yamali et al., 2016).

Synthesis of N-(Piperidin-1-yl)-5-(4-Methoxyphenyl)-1-(2-Chlorophenyl)-4-[18F]Fluoro-1H-Pyrazole-3-Carboxamide

This research demonstrates the feasibility of nucleophilic displacement in synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain. The synthesized radiotracer shows potential for positron emission tomography (PET) imaging of CB1 receptors (Katoch-Rouse & Horti, 2003).

Quantum Chemical and Molecular Dynamic Simulation Studies

The corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and potential applications of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).

Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates

This study explored the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, leading to copolymers with potential applications in materials science (Whelpley et al., 2022).

Propriétés

IUPAC Name |

4-(4-bromo-2-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQTVEISVLMNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)

![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)

![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)

![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)